

Antifungal Properties of Azelaic Acid Monoethyl Ester: A Technical Guide

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Compound of Interest

Compound Name: 9-Ethoxy-9-oxononanoic acid

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Abstract

Azelaic acid, a naturally occurring dicarboxylic acid, has established antibacterial and anti-inflammatory properties. Its antifungal activity, while less explored, presents a promising avenue for therapeutic development. This technical guide delves into the antifungal characteristics of azelaic acid and its derivative, azelaic acid monoethyl ester. While specific data on the monoethyl ester is limited, this document extrapolates from the known properties of the parent compound, azelaic acid, to provide a comprehensive overview of its potential as an antifungal agent. This guide summarizes quantitative antifungal data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Introduction

Azelaic acid is a nine-carbon dicarboxylic acid naturally produced by the yeast *Malassezia furfur*. It is also found in grains like wheat, rye, and barley.[1][2] Azelaic acid monoethyl ester is a derivative where one of the carboxylic acid groups is esterified with ethanol.[3] This modification is often employed in pharmaceutical formulations to enhance lipophilicity and improve skin penetration. It is hypothesized that azelaic acid monoethyl ester acts as a prodrug, which, after penetrating the fungal cell or the skin, is hydrolyzed by endogenous esterases to release the active azelaic acid.

The primary focus of this guide is the antifungal potential of azelaic acid monoethyl ester. However, due to a scarcity of direct research on the ester, this document will heavily reference the established antifungal properties of azelaic acid as a surrogate. Azelaic acid has demonstrated efficacy against a range of fungi, including dermatophytes and yeasts.[1][4]

Spectrum of Antifungal Activity

Azelaic acid has demonstrated in vitro activity against various fungal species. One study has confirmed that azelaic acid monoethyl ester possesses antifungal activity against *Cladosporium herbarum*. [3] The broader antifungal spectrum is primarily documented for azelaic acid.

Table 1: Minimum Inhibitory Concentrations (MIC) of Azelaic Acid Against Various Fungi

Fungal Species	MIC (%)	MIC (mol/L)	Reference
Dermatophytes (unspecified)	0.56	~0.03	[1]
Scopulariopsis brevicaulis	0.56	~0.03	[1]
Pityrosporum ovale (Malassezia furfur)	1	~0.05	[1]
Candida glabrata	4 (complete inhibition)	~0.21	[1]
Candida albicans	>4 (some growth)	>0.21	[1]
Various cutaneous microorganisms	-	0.03 - 0.25	[5]

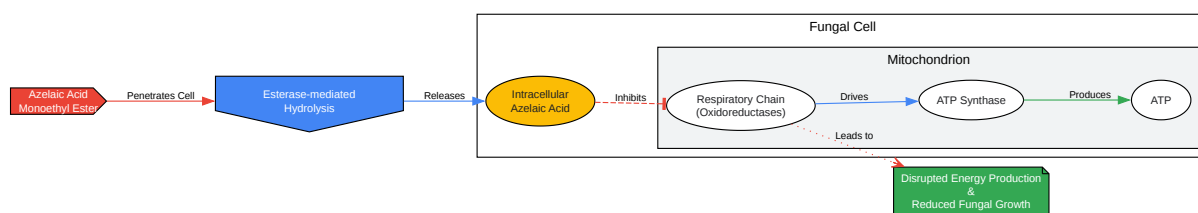
Note: The exact molar concentrations are estimations based on the molecular weight of azelaic acid (188.22 g/mol).

Mechanism of Action

The precise antifungal mechanism of azelaic acid is not fully elucidated but is believed to be multifaceted, primarily targeting cellular metabolism and enzyme activity.[2] It is proposed that azelaic acid disrupts the electrochemical potential of the mitochondrial membrane, interfering

with the respiratory chain. This disruption of mitochondrial function is a key aspect of its antimicrobial effect.[6]

The proposed mechanism involves the inhibition of mitochondrial oxidoreductase enzymes, which are crucial for fungal respiration and energy production.[7] By targeting this enzymatic system, azelaic acid disrupts ATP synthesis, leading to a reduction in fungal proliferation and eventual cell death. Furthermore, azelaic acid has been shown to inhibit protein and DNA synthesis in bacteria, a mechanism that may also be relevant to its antifungal activity.[5] The acidic nature of the molecule may also contribute to its effect by lowering the intracellular pH of the fungus.[6]



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Proposed mechanism of antifungal action.

Experimental Protocols

The following are generalized protocols for assessing the in vitro antifungal activity of compounds like azelaic acid monoethyl ester. These methodologies are based on standard antifungal susceptibility testing procedures.

Agar Dilution Method

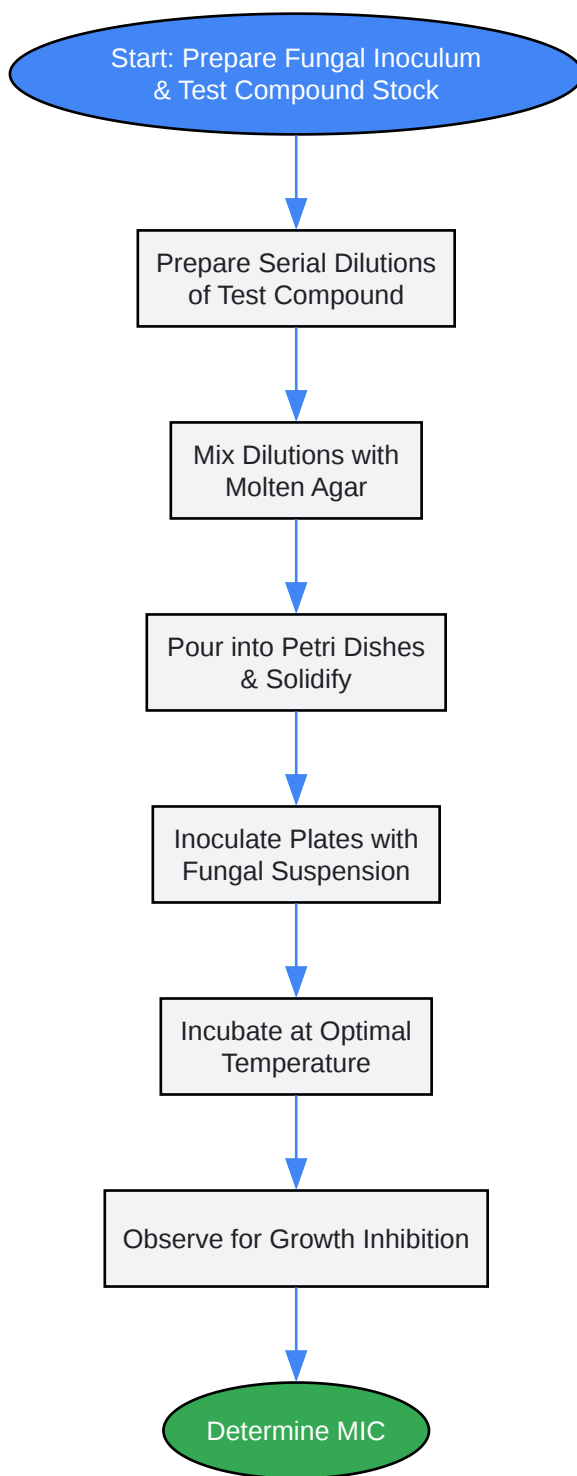
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[1]

Materials:

- Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium
- Azelaic acid monoethyl ester (or azelaic acid)
- Solvent for the test compound (e.g., ethanol, DMSO)
- Fungal inoculum (standardized to a specific concentration, e.g., 10^6 CFU/mL)
- Sterile petri dishes
- Incubator

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- Prepare a series of twofold dilutions of the test compound.
- Add a specific volume of each dilution to molten SDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including a solvent-only control.
- Pour the agar into sterile petri dishes and allow them to solidify.
- Once solidified, inoculate the agar surface with a standardized suspension of the test fungus.
- Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.



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Workflow for the Agar Dilution Method.

Broth Microdilution Method

This is a quantitative method for determining the MIC of an antifungal agent in a liquid medium.

Materials:

- RPMI-1640 medium or other suitable broth
- Azelaic acid monoethyl ester (or azelaic acid)
- Solvent for the test compound
- Fungal inoculum (standardized)
- 96-well microtiter plates
- Spectrophotometer or plate reader (optional, for quantitative assessment)
- Incubator

Procedure:

- Prepare a stock solution of the test compound.
- In a 96-well plate, perform serial twofold dilutions of the test compound in the broth medium.
- Add a standardized fungal inoculum to each well.
- Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plate at the appropriate temperature and duration.
- Determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration that shows no visible growth or a significant reduction in turbidity compared to the growth control.

Formulation Considerations

The poor aqueous solubility of azelaic acid can limit its topical delivery. The monoethyl ester form is more lipophilic, which may enhance its penetration through the stratum corneum. Advanced formulations, such as liposomes and ethosomes, have been explored to improve the

delivery of azelaic acid into the skin, potentially increasing its bioavailability and therapeutic efficacy.

Conclusion and Future Directions

Azelaic acid monoethyl ester holds promise as an antifungal agent, likely acting as a prodrug for the active compound, azelaic acid. While direct evidence of its antifungal spectrum and potency is currently limited, the established properties of azelaic acid suggest potential efficacy against a range of fungal pathogens, particularly dermatophytes.

Future research should focus on:

- Determining the MIC values of azelaic acid monoethyl ester against a broader panel of clinically relevant fungi.
- Elucidating the specific enzymatic pathways responsible for the hydrolysis of the monoethyl ester to azelaic acid in fungal cells and skin.
- Conducting in vivo studies to evaluate the efficacy of topical formulations of azelaic acid monoethyl ester in treating fungal infections.
- Further investigating the molecular targets of azelaic acid within the fungal cell to fully understand its mechanism of action.

A deeper understanding of these aspects will be crucial for the development of novel antifungal therapies based on azelaic acid and its derivatives.

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